N-cianocarbonimidato de difenilo

Descripción general

Descripción

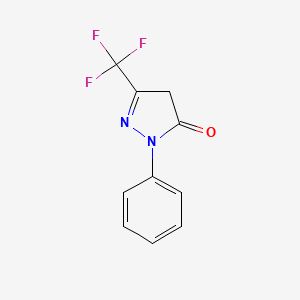

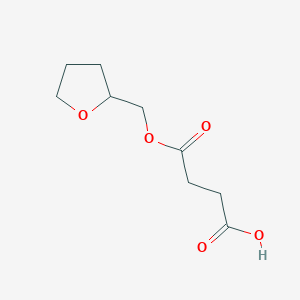

Diphenyl N-cyanocarbonimidate is a chemical compound with the molecular formula C14H10N2O2 . It is a solid substance at 20 degrees Celsius and should be stored under inert gas . It is moisture sensitive .

Synthesis Analysis

The synthesis of a variety of heterocyclic compounds involves the sequential addition of two nucleophiles to a one carbon equivalent . Treatment of this one carbon equivalent, diphenyl N-cyanocarbonimidate, with the first nucleophile leads to N-cyano-O-phenylisourea intermediates .Molecular Structure Analysis

The linear formula of Diphenyl N-cyanocarbonimidate is NCN=C(OC6H5)2 . The molecular weight is 238.24 . The InChI key is SLIKWVTWIGHFJE-UHFFFAOYSA-N .Chemical Reactions Analysis

In the synthesis process, the treatment of diphenyl N-cyanocarbonimidate with the first nucleophile leads to N-cyano-O-phenylisourea intermediates . These compounds were shown to be a mixture of isomers by variable temperature 1H NMR spectroscopy .Physical and Chemical Properties Analysis

Diphenyl N-cyanocarbonimidate is a solid substance at 20 degrees Celsius . It has a molecular weight of 238.24 . It is insoluble in water and is moisture sensitive .Aplicaciones Científicas De Investigación

Síntesis de benzoxazinas

El N-cianocarbonimidato de difenilo se utiliza en la síntesis de N-sustituidas 2-amino-4H-3,1-benzoxazinas . Estas benzoxazinas son importantes debido a sus propiedades farmacológicas, que incluyen actividades antimicrobianas, antiinflamatorias y anticancerígenas. El compuesto actúa como un intermedio clave para facilitar la formación del sistema de anillo de benzoxazina, que es una estructura central en muchas moléculas bioactivas.

Creación de derivados de cianoguanidina

El compuesto es fundamental en la preparación de derivados de cianoguanidina . Estos derivados son valiosos en el desarrollo de productos farmacéuticos y agroquímicos. Las cianoguanidinas se han explorado por su uso potencial como agentes hipotensores y como bloques de construcción para la síntesis de productos naturales que contienen guanidina.

Producción de oxadiazoles

Los investigadores emplean this compound en la producción de oxadiazoles . Los oxadiazoles son una clase de compuestos heterocíclicos que exhiben una amplia gama de actividades biológicas, incluidas las propiedades antifúngicas, antibacterianas y antitumorales. También se utilizan en la ciencia de los materiales para la creación de polímeros novedosos y diodos emisores de luz (LED).

Aplicaciones antiinflamatorias

En farmacología, el this compound ha demostrado ser eficaz como agente antiinflamatorio . Se está estudiando para el tratamiento de afecciones como la enfermedad inflamatoria intestinal y otras enfermedades infecciosas, incluidas las enfermedades cardíacas y la insuficiencia cardíaca congestiva.

Tratamiento de la neuropatía diabética

El compuesto tiene un efecto beneficioso sobre la neuropatía diabética , una afección debilitante que afecta a los pacientes con diabetes. Funciona al unirse a los receptores en las células, lo que potencialmente reduce la producción de óxido nítrico y otras sustancias inflamatorias.

Aplicaciones de la química analítica

En química analítica, el this compound sirve como reactivo en varios procedimientos sintéticos y analíticos . Su papel en la síntesis de moléculas orgánicas complejas lo convierte en una herramienta valiosa para los químicos en entornos de investigación e industriales.

Innovaciones en la ciencia de los materiales

El this compound contribuye a los avances en la ciencia de los materiales . Participa en el desarrollo de nuevos materiales con aplicaciones potenciales en electrónica, recubrimientos y polímeros de alto rendimiento.

Investigación en ciencia ambiental

Por último, en la ciencia ambiental, las propiedades del compuesto se están explorando para la remediación ambiental . Su reactividad y capacidad para formar compuestos estables se pueden aprovechar en procesos destinados a desintoxicar contaminantes y mejorar la salud ambiental.

Safety and Hazards

Diphenyl N-cyanocarbonimidate is harmful if swallowed, causes skin irritation, and causes serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this chemical . If swallowed, it is advised to call a poison center or doctor if you feel unwell .

Mecanismo De Acción

Target of Action

It’s known that the compound is used in the preparation of various heterocyclic compounds .

Mode of Action

Diphenyl N-cyanocarbonimidate interacts with its targets through a sequential addition of two nucleophiles to a one carbon equivalent . This interaction leads to the formation of N-cyano-O-phenylisourea intermediates .

Biochemical Pathways

The biochemical pathways affected by Diphenyl N-cyanocarbonimidate involve the synthesis of a variety of heterocyclic compounds . The compound’s interaction with its targets leads to the formation of N-substituted 2-amino-4H-3,1-benzoxazines, cyanoguanidine derivatives, and oxadiazoles .

Pharmacokinetics

It’s known that the compound is insoluble in water , which may impact its bioavailability.

Result of Action

The molecular and cellular effects of Diphenyl N-cyanocarbonimidate’s action result in the formation of various heterocyclic compounds . These compounds have potential applications in various fields, including medicinal chemistry.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Diphenyl N-cyanocarbonimidate. For instance, the compound is moisture sensitive and should be stored in a cool, dry, and well-ventilated place under a nitrogen blanket . It should also be kept away from strong oxidizing agents, strong acids, strong bases, and water .

Análisis Bioquímico

Biochemical Properties

Diphenyl N-cyanocarbonimidate plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of N-substituted 2-amino-4H-3,1-benzoxazines, which are known to interact with enzymes involved in metabolic pathways . The nature of these interactions often involves the formation of covalent bonds, leading to the modification of enzyme activity and function.

Cellular Effects

Diphenyl N-cyanocarbonimidate affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell . Additionally, it may impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function and behavior.

Molecular Mechanism

The molecular mechanism of Diphenyl N-cyanocarbonimidate involves its interaction with biomolecules at the molecular level. It can bind to enzymes, leading to either inhibition or activation of their activity. For instance, it has been shown to react with primary amines to form N-substituted carbamyl chlorides, which can further react to form N-substituted isocyanates or N,N’-disubstituted ureas . These reactions can result in changes in enzyme activity and gene expression, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Diphenyl N-cyanocarbonimidate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Diphenyl N-cyanocarbonimidate is relatively stable under standard laboratory conditions, with a melting point of 155-158°C . Prolonged exposure to certain conditions may lead to its degradation, affecting its efficacy and impact on cellular processes.

Dosage Effects in Animal Models

The effects of Diphenyl N-cyanocarbonimidate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and metabolic pathways. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular function . It is essential to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity.

Metabolic Pathways

Diphenyl N-cyanocarbonimidate is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been used in the synthesis of heterocyclic compounds, which are known to participate in metabolic reactions . The compound’s interaction with enzymes can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, Diphenyl N-cyanocarbonimidate is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within specific cellular compartments . Understanding the transport and distribution mechanisms is crucial for determining the compound’s efficacy and potential side effects.

Subcellular Localization

The subcellular localization of Diphenyl N-cyanocarbonimidate plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall impact on cellular processes.

Propiedades

IUPAC Name |

diphenoxymethylidenecyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c15-11-16-14(17-12-7-3-1-4-8-12)18-13-9-5-2-6-10-13/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLIKWVTWIGHFJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=NC#N)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350786 | |

| Record name | Diphenyl N-cyanocarbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79463-77-7 | |

| Record name | Diphenyl cyanocarbonimidate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79463-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenoxymethylenecyanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079463777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyl N-cyanocarbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | diphenoxymethylenecyanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.574 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diphenyl N-Cyanocarbonimidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Phenyl-benzo[c]isoxazole-5-carboxylic acid](/img/structure/B1361248.png)

![8-Methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1361250.png)

![2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine](/img/structure/B1361256.png)

![2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B1361263.png)

![2-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1361269.png)

![(E)-4-[4-[acetyl(methyl)amino]anilino]-4-oxobut-2-enoic acid](/img/structure/B1361276.png)